molecular formula C21H17N5O2 B1684069 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea CAS No. 280570-45-8

3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea

Cat. No. B1684069
M. Wt: 371.4 g/mol
InChI Key: YRAFEJSZTVWUMD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : A significant application of urea derivatives, including those similar to 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea, is in the stereoselective synthesis of active metabolites of potent kinase inhibitors. For example, a stereoselective synthesis process was employed for an active metabolite of the PI3 kinase inhibitor PKI-179 (Chen et al., 2010).

  • Novel Tricyclic Compounds : Urea derivatives have been used in the formation of new tricyclic compounds with pyrimido[4,5-d]pyrimidine fragment, such as the 7,8-dihydro-1H-pyrimido[4,5,6-de]quinazoline derivatives. These compounds showcase the versatility of urea derivatives in creating complex chemical structures (Dorokhov et al., 2011).

Biological Evaluation and Applications

  • Anticancer Properties : Certain urea derivatives have shown significant antiproliferative effects in vitro against cancer cell lines. For instance, a study found that specific urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents exhibited notable antiproliferative effects, particularly against breast carcinoma MCF-7 cell line (Perković et al., 2016).

  • Adenosine Receptor Antagonism : Quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors. These compounds have potential applications in the modulation of adenosine receptor activity, which is relevant in various physiological processes (van Muijlwijk-Koezen et al., 2000).

Supramolecular Chemistry and Materials Science

  • Supramolecular Gelators : In the field of materials science, quinoline urea derivatives have been studied for their role as supramolecular gelators in the formation of Ag-complexes. This demonstrates the utility of urea derivatives in materials chemistry and nanotechnology applications (Braga et al., 2013).

Other Applications

  • Insecticidal Activity : Pyridine derivatives, including those similar to 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea, have been explored for their potential as insecticides. A study on various pyridine derivatives revealed significant insecticidal activities, indicating potential applications in agricultural pest control (Bakhite et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future research directions, such as potential applications of the compound, or new reactions it could undergo.


properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAFEJSZTVWUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398737
Record name VUF 5574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea

CAS RN

280570-45-8
Record name VUF 5574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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